molecular formula C22H26N2O2S B296495 N-butyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide

N-butyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide

Cat. No. B296495
M. Wt: 382.5 g/mol
InChI Key: BODAOICTDNTKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide is a compound that has gained attention in scientific research due to its potential applications in medicine. This compound is also known as PPARγ agonist and has been studied for its therapeutic effects on various diseases such as diabetes, obesity, and cancer.

Mechanism of Action

PPARγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. N-butyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide works by binding to PPARγ and activating its transcriptional activity. This leads to increased insulin sensitivity, improved glucose uptake, and reduced hepatic glucose output.
Biochemical and Physiological Effects:
N-butyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide has been shown to have various biochemical and physiological effects. It improves insulin sensitivity, reduces inflammation, and lowers blood glucose levels. It also has beneficial effects on lipid metabolism, reducing triglyceride levels and increasing HDL cholesterol levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-butyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide in lab experiments is its specificity for PPARγ. This allows researchers to study the effects of PPARγ activation without interference from other pathways. However, the compound has limitations in terms of its solubility and stability, which can affect its bioavailability and potency.

Future Directions

There are several future directions for research on N-butyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide. One area of interest is its potential applications in cancer therapy. PPARγ activation has been shown to have anti-tumor effects, and N-butyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide could be a promising candidate for cancer treatment. Another area of research is the development of more potent and specific PPARγ agonists that can be used in clinical settings. Finally, the effects of long-term N-butyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide use on metabolic and cardiovascular health need to be further investigated.

Synthesis Methods

The synthesis of N-butyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide involves the reaction of 2-phenylethylamine, 2-mercaptobenzoic acid, and butyl isocyanate in the presence of a catalyst. The reaction produces a thiazolidinone ring, which is a crucial structural component of this compound.

Scientific Research Applications

N-butyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide has been extensively studied for its potential therapeutic effects in various diseases. One of the major applications of this compound is in the treatment of diabetes. It works by activating peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates glucose and lipid metabolism.

properties

Molecular Formula

C22H26N2O2S

Molecular Weight

382.5 g/mol

IUPAC Name

N-butyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide

InChI

InChI=1S/C22H26N2O2S/c1-2-3-14-23-21(26)18-9-11-19(12-10-18)22-24(20(25)16-27-22)15-13-17-7-5-4-6-8-17/h4-12,22H,2-3,13-16H2,1H3,(H,23,26)

InChI Key

BODAOICTDNTKTH-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CCC3=CC=CC=C3

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CCC3=CC=CC=C3

Origin of Product

United States

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